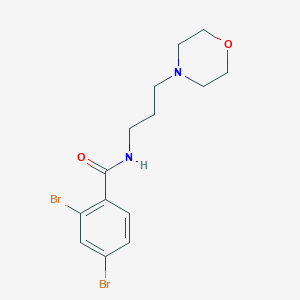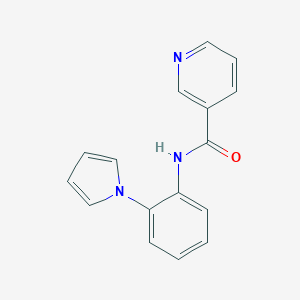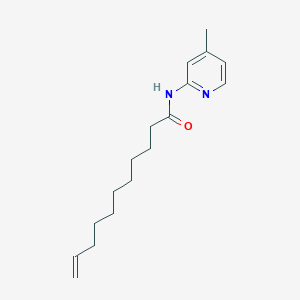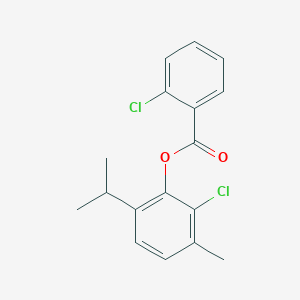![molecular formula C18H14S3 B289734 3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)
3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole is a chemical compound that has been of great interest to the scientific community for its potential applications in various fields, including electronics, materials science, and biomedical research.
Mechanism of Action
The mechanism of action of 3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This can lead to cell death or apoptosis, making it a potential anticancer agent. Additionally, its ability to generate ROS has also been exploited in the development of sensors for detecting oxidative stress in cells.
Biochemical and Physiological Effects
Studies have shown that 3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole can induce oxidative stress in cells, leading to cell death or apoptosis. It has been shown to have anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to have antioxidant activity in vitro, suggesting potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole is its ability to generate reactive oxygen species, making it a useful tool for studying oxidative stress in cells. Additionally, its potential applications in electronics and materials science make it a versatile compound for various research fields. However, one limitation is its potential toxicity, which can make it difficult to work with in lab experiments.
Future Directions
There are several potential future directions for research on 3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole. One direction is the development of new synthetic methods for producing the compound, which could lead to improved yields and purity. Another direction is the exploration of its potential applications in biomedical research, including its use as an anticancer agent and its potential for treating oxidative stress-related diseases. Additionally, further research could be done on its potential applications in electronics and materials science, including its use in the development of new electronic devices and materials.
Synthesis Methods
The synthesis of 3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole involves the reaction of 2,5-diphenyl-1,3,4-dithiadiazole with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction produces the desired compound in good yield and purity.
Scientific Research Applications
3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole has been studied extensively for its potential applications in various fields of science. In electronics, it has been used as a building block for organic semiconductors, which are used in the development of electronic devices such as transistors and solar cells. In materials science, it has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. In biomedical research, it has been studied for its potential as an anticancer agent and as a tool for studying the role of oxidative stress in disease.
properties
Molecular Formula |
C18H14S3 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-methyl-3,7-diphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C18H14S3/c1-13-17-12-16(14-8-4-2-5-9-14)19-21(17)20-18(13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
MPTWTBMRAATFAM-UHFFFAOYSA-N |
SMILES |
CC1=C(SS2=C1C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(SS2=C1C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




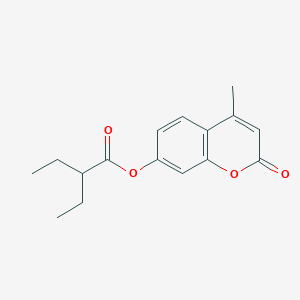



![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
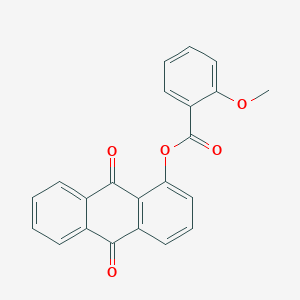
![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)
![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)
